molecular formula C24H29N3O2 B15008427 4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine

4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine

Cat. No.: B15008427
M. Wt: 391.5 g/mol
InChI Key: UHYPREIRDJGXOG-UHFFFAOYSA-N
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Description

4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine is a complex organic compound that features a unique combination of adamantane, pyrazole, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the adamantane and pyrazole intermediates. One common method involves the reaction of adamantane with a suitable halogenating agent to form an adamantyl halide. This intermediate is then reacted with a phenylhydrazine derivative to form the pyrazole ring. The final step involves the coupling of the pyrazole intermediate with morpholine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, continuous flow chemistry may be utilized for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. For instance, the adamantane moiety is known to interact with viral proteins, inhibiting their function. The pyrazole ring can interact with various enzymes, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine stands out due to its unique combination of adamantane, pyrazole, and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhanced efficacy in various fields .

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

[3-(1-adamantyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C24H29N3O2/c28-23(26-6-8-29-9-7-26)21-16-27(20-4-2-1-3-5-20)25-22(21)24-13-17-10-18(14-24)12-19(11-17)15-24/h1-5,16-19H,6-15H2

InChI Key

UHYPREIRDJGXOG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6

Origin of Product

United States

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